molecular formula C14H18O4 B033505 Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate CAS No. 108124-66-9

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Cat. No. B033505
M. Wt: 250.29 g/mol
InChI Key: FUANEXPTGYOJDK-UHFFFAOYSA-N
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Patent
US04618683

Procedure details

A solution of ethyl-4-keto-γ-(2-methoxy-5-methylphenyl)-butyrate (180 g, 0.81 mole) and 1200 mL 20% NaOH was stirred at reflux for 3 hours. After cooling to 0°, the solution was acidified with concentrated HCl. The solid was filtered, washed with water, dried (in-vacuo) to yield 145 g orange solid. Recrystallization from CCl4 yielded 123 g light yellow powder, (68%).
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[CH2:5][CH2:6][C:7](=[O:17])[C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:9]=1[O:15][CH3:16])C.Cl>[OH-].[Na+]>[O:17]=[C:7]([C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:9]=1[O:15][CH3:16])[CH2:6][CH2:5][C:4]([OH:18])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
C(C)OC(CCC(C1=C(C=CC(=C1)C)OC)=O)=O
Name
Quantity
1200 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0°
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (in-vacuo)

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC(=O)O)C1=C(C=CC(=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 145 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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